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Cat. No.: B12418597 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of MNP-GAL (Galactose-

functionalized Magnetic Nanoparticles), a promising liver-targeting MRI contrast agent, with

commercially available gadolinium-based and iron oxide nanoparticle-based contrast agents.

The information is intended to assist researchers and drug development professionals in

making informed decisions for preclinical and clinical imaging applications.

Executive Summary
Magnetic Resonance Imaging (MRI) is a powerful diagnostic tool that often relies on contrast

agents to enhance the visibility of tissues and pathologies. While gadolinium-based contrast

agents (GBCAs) are the current clinical standard, concerns about gadolinium deposition have

spurred the development of alternative agents. MNP-GAL, which leverages the specificity of

galactose for hepatocyte receptors, represents a new class of targeted contrast agents. This

guide presents a quantitative comparison of the key performance metric, relaxivity (r1 and r2),

alongside a qualitative assessment of their mechanisms of action and targeting capabilities.

Quantitative Performance Comparison
The efficacy of an MRI contrast agent is primarily determined by its longitudinal (r1) and

transverse (r2) relaxivities. These values quantify the agent's ability to shorten the T1 and T2

relaxation times of water protons, respectively, leading to enhanced image contrast. A higher r1
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value results in a brighter signal on T1-weighted images (positive contrast), while a high r2

value leads to a darker signal on T2-weighted images (negative contrast).

MNP-GAL Performance (Representative Data)
As "MNP-GAL" is a functional description rather than a specific commercial product, this guide

utilizes data from a representative study on lactose-coated Fe3O4 nanoparticles, which employ

a similar targeting mechanism to the asialoglycoprotein receptor on hepatocytes.

Table 1: Performance of a Representative MNP-GAL Formulation

Contrast
Agent
(Proxy)

Core
Material

Magnetic
Field

r1
Relaxivity
(mM⁻¹s⁻¹)

r2
Relaxivity
(mM⁻¹s⁻¹)

r2/r1 Ratio

Lactose-

coated

Fe3O4

NPs[1]

Fe3O4 1.4 T 11.2 156.7 14.0

Commercial MRI Contrast Agent Performance
The following tables summarize the relaxivity values for a range of commercially available

gadolinium-based and iron oxide-based contrast agents at various magnetic field strengths.

Table 2: Performance of Commercial Gadolinium-Based Contrast Agents (GBCAs)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b12418597?utm_src=pdf-body
https://www.benchchem.com/product/b12418597?utm_src=pdf-body
https://www.benchchem.com/product/b12418597?utm_src=pdf-body
https://www.researchgate.net/figure/A-Table-of-r-2-relaxivities-of-Fe-3-O-4-Aulactose-n-linker-n-and-other-commercial_fig4_49766979
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12418597?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Brand
Name

Generic
Name

Magnetic
Field

r1
Relaxivity
(mM⁻¹s⁻¹)

r2
Relaxivity
(mM⁻¹s⁻¹)

r2/r1 Ratio

Macrocyclic

Ionic

Dotarem® /

Artirem®

Gadoterate

meglumine
1.0 T 3.4 4.8 1.41

Macrocyclic

Non-ionic

Gadavist® /

Gadovist®
Gadobutrol 1.5 T 4.78 ± 0.12 - -

3.0 T 4.97 ± 0.59 - -

ProHance® Gadoteridol 1.5 T 3.80 ± 0.10 - -

3.0 T 3.28 ± 0.09 - -

Linear Ionic

Magnevist®

Gadopentetat

e

dimeglumine

1.5 T 4.3 ± 0.4 - -

3.0 T 3.8 ± 0.2 - -

MultiHance®
Gadobenate

dimeglumine
1.5 T 6.2 ± 0.5 - -

3.0 T 5.4 ± 0.3 - -

Eovist® /

Primovist®

Gadoxetate

disodium
1.5 T 7.2 ± 0.2 - -

3.0 T 5.5 ± 0.3 - -

Linear Non-

ionic

Omniscan® Gadodiamide 1.5 T 4.5 ± 0.1 - -
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3.0 T 3.9 ± 0.2 - -

OptiMARK®
Gadoverseta

mide
1.5 T 4.4 ± 0.2 - -

3.0 T 4.2 ± 0.2 - -

Data for GBCAs primarily focuses on r1 relaxivity as they are T1 agents. r2 values are often not

the primary performance metric reported in comparative studies.

Table 3: Performance of Commercial Iron Oxide-Based Contrast Agents

Brand
Name

Core
Material

Magnetic
Field

r1
Relaxivity
(mM⁻¹s⁻¹)

r2
Relaxivity
(mM⁻¹s⁻¹)

r2/r1 Ratio

Feridex® /

Endorem®

Superparama

gnetic Iron

Oxide

9.4 T 2.10 ± 0.13 238.97 ± 8.41 113.8

Resovist®

Superparama

gnetic Iron

Oxide

1.4 T - ~150-180 -

Note: Relaxivity values can vary depending on the experimental conditions (e.g., temperature,

solvent).

Mechanism of Action and Targeting
MNP-GAL: Targeted T2 Contrast Enhancement
MNP-GAL are superparamagnetic iron oxide nanoparticles (SPIONs) functionalized with

galactose molecules. The galactose ligands specifically bind to the asialoglycoprotein receptors

(ASGPR) which are highly expressed on the surface of hepatocytes.[2][3][4][5] This receptor-

mediated endocytosis leads to the accumulation of MNP-GAL within liver cells. The iron oxide

core of the nanoparticles creates significant local magnetic field inhomogeneities, leading to a

rapid dephasing of proton spins and a pronounced shortening of the T2 relaxation time. This

results in a strong negative contrast (darkening) in T2-weighted MR images of the liver.
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MNP-GAL Targeting Pathway

Commercial Gadolinium-Based Contrast Agents
(GBCAs): Non-specific T1 Enhancement
GBCAs consist of a gadolinium ion (Gd³⁺) chelated to an organic ligand.[6][7][8] Gd³⁺ is highly

paramagnetic with seven unpaired electrons, which makes it very effective at shortening the T1

relaxation time of nearby water protons.[7] This T1 shortening leads to a brighter signal on T1-

weighted images. Most GBCAs are extracellular fluid agents, meaning they distribute non-

specifically in the blood plasma and interstitial space before being excreted by the kidneys.[6]

[9] Some agents, like Eovist®, have an additional hepatobiliary excretion pathway, allowing for

delayed-phase liver imaging.
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GBCA Mechanism of Action
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Commercial Iron Oxide Nanoparticles: T2/T2*
Enhancement
Commercially available iron oxide nanoparticles, such as Feridex®, are superparamagnetic.

When placed in a magnetic field, they develop a large magnetic moment that creates

substantial local magnetic field gradients.[10] This leads to a very efficient dephasing of the

transverse magnetization of water protons, resulting in a significant shortening of T2 and T2*

relaxation times.[10] This produces a strong negative contrast effect on T2- and T2*-weighted

images. These agents are typically taken up by the reticuloendothelial system (RES), including

Kupffer cells in the liver.
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SPION Mechanism of Action

Experimental Protocols
Measurement of T1 and T2 Relaxivity
The determination of r1 and r2 relaxivities is crucial for characterizing the performance of MRI

contrast agents. A common experimental workflow is outlined below.
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Experimental Workflow for Relaxivity Measurement

Detailed Methodology:
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Sample Preparation: A series of dilutions of the contrast agent are prepared in a relevant

medium (e.g., water, plasma, or blood) at various concentrations.

Phantom Imaging: The samples are placed in a phantom, which is then positioned within the

MRI scanner.

MRI Acquisition:

T1 Measurement: Inversion recovery spin-echo (IR-SE) or similar pulse sequences are

used with a range of inversion times (TI) to acquire T1-weighted images.

T2 Measurement: A multi-echo spin-echo (MESE) pulse sequence is used with multiple

echo times (TE) to acquire T2-weighted images.

Data Analysis:

The signal intensity for each sample at each TI or TE is measured.

T1 and T2 relaxation times are calculated by fitting the signal intensity data to the

appropriate exponential decay or recovery functions.

The relaxation rates (R1 = 1/T1 and R2 = 1/T2) are then calculated for each concentration.

Relaxivity Calculation: The relaxation rates (R1 and R2) are plotted against the concentration

of the contrast agent. The slopes of the resulting linear fits correspond to the r1 and r2

relaxivities, respectively.

Conclusion
MNP-GAL presents a compelling alternative to conventional MRI contrast agents, particularly

for liver imaging, due to its high T2 relaxivity and specific targeting mechanism. The

quantitative data demonstrates that while gadolinium-based agents are effective T1 agents,

MNP-GAL and other iron oxide nanoparticles offer superior T2 contrast. The choice of contrast

agent will ultimately depend on the specific diagnostic application, the desired type of contrast

(positive or negative), and the target organ or tissue. This guide provides the foundational data

and mechanistic understanding to aid researchers in selecting and developing the next

generation of MRI contrast agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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